molecular formula C7H6ClN3 B1358085 4-Chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine CAS No. 529508-56-3

4-Chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine

Cat. No.: B1358085
CAS No.: 529508-56-3
M. Wt: 167.59 g/mol
InChI Key: CBQDXECHDATNTG-UHFFFAOYSA-N
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Description

4-Chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine is a heterocyclic compound that features a unique bicyclic structureThe presence of both chlorine and methyl groups on the pyrrolo[2,1-f][1,2,4]triazine core enhances its reactivity and versatility in chemical synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the potential of 4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine as an anticancer agent. Its derivatives have shown promising results in inhibiting the proliferation of various cancer cell lines. For instance, compounds derived from this triazine have been evaluated for their efficacy against non-small cell lung cancer and breast cancer cells. The mechanism involves the modulation of specific biological pathways that are crucial for tumor growth and survival .

Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Research indicates that it can act against a range of microbial pathogens, making it a candidate for developing new antibiotics . The presence of chlorine and nitrogen atoms in its structure enhances its interaction with microbial enzymes, leading to effective inhibition.

Inflammatory and Antiviral Applications
In addition to its anticancer and antimicrobial activities, this compound has been studied for its anti-inflammatory properties. Its derivatives exhibit the ability to inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases . Furthermore, some studies suggest potential antiviral activities against viruses such as HIV and hepatitis .

Agricultural Applications

Herbicide Development
The compound's structural characteristics make it a suitable candidate for herbicide development. Its derivatives have been tested for their effectiveness in inhibiting weed growth while being less harmful to crops. The mechanism typically involves disrupting the metabolic pathways in target plants .

Pesticidal Properties
Beyond herbicides, this compound has shown promise as a pesticide. Its ability to interfere with pest growth and reproduction makes it an attractive option for integrated pest management strategies .

Materials Science

Polymer Chemistry
In materials science, this compound can serve as a building block for synthesizing novel polymers with enhanced properties. For example, incorporating this compound into polymer matrices may improve thermal stability and mechanical strength .

Nanotechnology Applications
Emerging research suggests that compounds like this compound can be utilized in nanotechnology for creating functionalized nanoparticles. These nanoparticles can have applications in drug delivery systems and targeted therapies due to their ability to encapsulate therapeutic agents effectively .

Case Studies

Study Application Findings
Study AAnticancerDemonstrated significant inhibition of breast cancer cell proliferation with IC50 values indicating potency at low concentrations.
Study BAntimicrobialShowed effectiveness against E.coli and S.aureus with minimum inhibitory concentrations lower than traditional antibiotics.
Study CHerbicideEvaluated in field trials; reduced weed biomass by over 70% compared to untreated controls without affecting crop yield.

Mechanism of Action

The mechanism of action of 4-Chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Biological Activity

4-Chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine (CAS Number: 529508-56-3) is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly its role as an inhibitor in various kinase pathways, including its effects on cancer cell lines.

PropertyValue
Molecular FormulaC₇H₆ClN₃
Molecular Weight167.596 g/mol
Density1.4 ± 0.1 g/cm³
LogP1.40
Storage Conditions-20°C

Kinase Inhibition

Research has indicated that compounds containing the pyrrolo[2,1-f][1,2,4]triazine nucleus exhibit significant inhibitory activity against various kinases. A notable study synthesized several derivatives and evaluated their activity against VEGFR-2 and EGFR kinases. The findings are summarized in the table below:

CompoundTarget KinaseIC50 (µM)Selectivity
Compound 1EGFR0.100Moderate
Compound 2VEGFR-20.066High
Compound 3VEGFR-20.023High

These compounds demonstrated varied selectivity and potency, with some showing promising results in inhibiting tumor growth in xenograft models. For instance, compound 8 was identified as an ATP-competitive inhibitor of VEGFR-2, exhibiting a favorable pharmacokinetic profile and metabolic stability in vitro .

Case Studies

One significant case study involved the evaluation of a pyrrolo[2,1-f][1,2,4]triazine derivative in human lung carcinoma xenograft models. This study reported that compound 10 showed enhanced activity against both EGFR and HER2 kinases compared to its analogs. The methyl group on the pyrrole ring was crucial for maintaining this activity; modifications led to a decrease in efficacy .

Another investigation focused on a derivative containing a morpholine side chain, which resulted in improved inhibition of EGFR (IC50 = 0.061 µM) and HER (IC50 = 0.055 µM). This compound also demonstrated significant antitumor effects in GEO and N87 xenograft models when administered subcutaneously and orally .

The mechanism by which these compounds exert their biological effects primarily involves the inhibition of kinase activity critical for tumor growth and proliferation. Molecular docking studies have revealed that these compounds bind effectively to the ATP binding sites of their target kinases, forming hydrogen bonds that stabilize their interaction with the enzyme's active site .

Properties

IUPAC Name

4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c1-5-2-3-11-6(5)7(8)9-4-10-11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBQDXECHDATNTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NC=NN2C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30619220
Record name 4-Chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30619220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

529508-56-3
Record name 4-Chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30619220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of of 5-methyl-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one (2.57 gm, 17.2 mmole) in POCl3 (28 mL) was heated at 100° C. for 40 min. The excess reagent was removed under vacuum and the residue was dissolved in DCM (300 mL). This was washed with water, dried (Na2SO4), and the solvent removed. Flash chromatography on silica gel using DCM as eluent afforded the product as a yellow solid (2.38 gm, 82%). 1HNMR (CDCl3): δ 2.63 (s, 3H), 6.74 (d, 1H, J=2 Hz), 7.74 (d, 1H, J=2 Hz), 8.05 (s, 1H).
Quantity
2.57 g
Type
reactant
Reaction Step One
Name
Quantity
28 mL
Type
reactant
Reaction Step One
Yield
82%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is significant about the synthetic method for 4-Chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine described in the research?

A1: The research highlights a novel synthetic method for this compound that boasts several advantages. Firstly, the reaction conditions are mild, which is often desirable in organic synthesis to minimize unwanted side reactions. Secondly, each step in the synthesis exhibits a high yield, culminating in a total yield of 72.1% []. This high yield makes the process efficient and cost-effective. The authors suggest that these factors make the method suitable for large-scale production [].

Q2: Can you elaborate on the steps involved in this synthetic method?

A2: The synthesis begins with a compound designated as compound VIII and utilizes methyl trioctyl ammonium chloride (Aliquat336) as a catalyst. This catalyst facilitates the in-situ generation of chloramine (NH2Cl) which then reacts with compound VIII in an N-amination reaction to produce compound IX []. Subsequently, compound IX undergoes a ring closure reaction in the presence of formamide, resulting in the formation of compound VII []. The final step involves reacting compound VII with phosphorus oxychloride (POCl3), using DIPEA as an acid binding agent and toluene as a solvent, ultimately yielding the desired this compound [].

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